molecular formula C10H22Cl2N2 B8405636 Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride

Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride

Cat. No.: B8405636
M. Wt: 241.20 g/mol
InChI Key: QBZQNLICFXYKRL-NKRBYZSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride: is a chemical compound that features a pyrrolidine ring attached to a cyclohexylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to obtain the dihydrochloride salt form .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and drying to produce the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or alcohols, while reduction may yield amines or hydrocarbons .

Scientific Research Applications

Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially affecting their function. The cyclohexylamine moiety may also play a role in modulating biological pathways .

Comparison with Similar Compounds

    Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.

    Cyclohexylamine: A compound with a cyclohexane ring attached to an amine group.

    Pyrrolidinone: A compound with a five-membered lactam ring.

Uniqueness: Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride is unique due to its combination of a pyrrolidine ring and a cyclohexylamine structure. This combination provides distinct chemical and biological properties that are not present in the individual components .

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

(1R,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m1../s1

InChI Key

QBZQNLICFXYKRL-NKRBYZSKSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)N2CCCC2.Cl.Cl

Canonical SMILES

C1CCC(C(C1)N)N2CCCC2.Cl.Cl

Origin of Product

United States

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